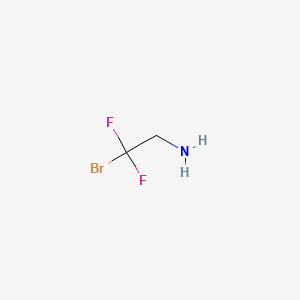

2-Bromo-2,2-difluoroethylamine

Description

Overview of 2-Bromo-2,2-difluoroethylamine within Organofluorine Chemistry Research

This compound is an organofluorine compound characterized by the presence of a bromine atom and a difluoroethylamino group. The unique properties conferred by the fluorine atoms, such as increased metabolic stability and altered basicity of the amine group, make it a valuable synthon in the development of novel molecules. Research in organofluorine chemistry often focuses on the strategic introduction of fluorine to modulate the properties of organic compounds. diva-portal.org The presence of both a bromine atom and an amino group in this compound offers multiple reactive sites for chemical modification, allowing for its incorporation into a diverse range of molecular scaffolds.

Significance of this compound as a Key Intermediate in Chemical Synthesis

The primary significance of this compound lies in its role as a key intermediate in the synthesis of other valuable chemical entities, most notably 2,2-difluoroethylamine (B1345623). google.comgoogle.com The bromo group serves as a good leaving group in nucleophilic substitution reactions, facilitating the introduction of the 2,2-difluoroethylamino moiety into target molecules. This transformation is a critical step in the synthesis of various biologically active compounds. For instance, difluoroethylamine derivatives are recognized as important intermediates in the preparation of agrochemical active substances. kangmei.com Furthermore, 2-bromo-difluoro-ethylamine hydrochloride is identified as a key precursor for a new type of photoacid generator, highlighting its utility in the electronics industry for applications such as integrated circuits and liquid crystal displays. kangmei.com

The conversion of this compound to 2,2-difluoroethylamine is often achieved through amination, where the bromo group is displaced by an amino group. google.comchemicalbook.comresearchgate.net This reaction can be carried out under various conditions, with different solvents and bases, to achieve high yields. google.com The resulting 2,2-difluoroethylamine is a versatile building block in its own right, used in the synthesis of pharmaceuticals and other specialty chemicals. smolecule.comguidechem.comevitachem.com

Historical Development and Evolution of Research on Difluoroethylamines

The investigation of fluorinated amines dates back to the early 20th century. One of the pioneering figures in this field was Frédéric Swarts. google.comgoogle.com His work included the synthesis of 2,2-difluoroethylamine from 1-bromo-2,2-difluoroethane (an alternative name for this compound). google.comgoogle.com Swarts' early method involved heating 1-bromo-2,2-difluoroethane with alcoholic ammonia (B1221849) in a sealed tube at high temperatures for an extended period. google.comgoogle.com

Over the years, research has focused on developing more efficient and selective methods for the synthesis of difluoroethylamines. This has been driven by the increasing demand for these compounds in various applications. Later methods for producing 2,2-difluoroethylamine from precursors like 2,2-difluoro-1-chloroethane involved reaction with aqueous ammonia in an autoclave. google.com More recent advancements have focused on optimizing reaction conditions, such as the use of specific solvents like dimethyl sulfoxide (B87167) (DMSO) and catalysts like potassium iodide, to improve yields and reduce reaction times for the conversion of 1-bromo-2,2-difluoroethane to 2,2-difluoroethylamine. google.comchemicalbook.com Theoretical studies have also been conducted to understand the reaction mechanisms and compare the reactivity of different halo-substituted difluoroethanes in amination reactions. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2,2-difluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrF2N/c3-2(4,5)1-6/h1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKAHVFOZPBNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382000 | |

| Record name | 2-Bromo-2,2-difluoroethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7096-39-1 | |

| Record name | 2-Bromo-2,2-difluoroethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 2,2 Difluoroethylamine

Established Synthetic Pathways for 2-Bromo-2,2-difluoroethylamine and its Hydrochloride Salt

A primary and well-documented route to this compound and its more stable hydrochloride salt involves a two-step transformation starting from a commercially available fluorinated ester.

This pathway begins with ethyl bromodifluoroacetate, proceeding through an amide intermediate which is then reduced to the target amine.

The initial step in this sequence is the amidation of ethyl bromodifluoroacetate. This conversion is typically achieved by reacting the starting ester with a source of ammonia (B1221849). A common method involves bubbling anhydrous ammonia gas through a solution of the ester in an appropriate solvent, such as methanol (B129727). The reaction is generally performed at a low temperature, often around 0 °C, to control the exothermicity and minimize side reactions. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude 2-bromo-2,2-difluoroacetamide (B1273100), which can be used in the subsequent step with or without further purification.

Table 1: Reaction Parameters for the Synthesis of 2-Bromo-2,2-difluoroacetamide

| Parameter | Value/Condition |

| Starting Material | Ethyl bromodifluoroacetate |

| Reagent | Anhydrous Ammonia (gas) |

| Solvent | Methanol |

| Temperature | 0 °C |

| Product | 2-Bromo-2,2-difluoroacetamide |

The second step involves the reduction of the amide group in 2-bromo-2,2-difluoroacetamide to an amine. This transformation is effectively carried out using a mixed-reagent system, frequently sodium borohydride (B1222165) in combination with a Lewis acid like boron trifluoride etherate. The reaction is typically conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), to ensure the reactivity of the borohydride reagent. The amide is first dissolved in the solvent, and the reducing agents are added portion-wise while maintaining a controlled temperature. After the reduction is complete, the reaction is carefully quenched, often with an acidic solution, which also serves to form the hydrochloride salt of the product amine. The resulting this compound hydrochloride is often isolated as a solid, which is more stable and easier to handle than the free base.

Table 2: Reagents and Conditions for the Reduction of 2-Bromo-2,2-difluoroacetamide

| Parameter | Value/Condition |

| Starting Material | 2-Bromo-2,2-difluoroacetamide |

| Reducing Agent | Sodium Borohydride |

| Lewis Acid | Boron Trifluoride Etherate |

| Solvent | Tetrahydrofuran (THF) |

| Product Form | This compound Hydrochloride |

Multi-Step Synthesis from Ethyl Bromodifluoroacetate via Amidation and Subsequent Reduction

Parallel and Related Synthetic Strategies for 2,2-Difluoroethylamine (B1345623) Frameworks

Understanding the synthesis of related 2,2-difluoroethylamines provides context for the production of bromo-substituted analogues and highlights alternative approaches to this structural motif.

A direct approach to the 2,2-difluoroethylamine core involves the nucleophilic substitution of a halogen on a difluoroethane precursor with an amine source.

The synthesis of 2,2-difluoroethylamine can be achieved through the direct amination of 1-chloro-2,2-difluoroethane. This process typically requires forcing conditions due to the lower reactivity of the C-Cl bond compared to a C-Br bond. The reaction is conducted in a sealed, high-pressure reactor where the haloalkane is treated with a significant excess of aqueous ammonia. To drive the substitution, elevated temperatures, often in the range of 120-130 °C, are necessary. Under these conditions, the ammonia acts as the nucleophile, displacing the chloride ion to form the target 2,2-difluoroethylamine. The product is usually isolated as its hydrochloride salt after an acidic workup. While this method is direct, it necessitates specialized high-pressure equipment.

Table 3: Conditions for Direct Amination of 1-Chloro-2,2-difluoroethane

| Parameter | Value/Condition |

| Starting Material | 1-Chloro-2,2-difluoroethane |

| Reagent | Aqueous Ammonia |

| Temperature | 120-130 °C |

| Pressure | High (autoclave) |

| Product | 2,2-Difluoroethylamine |

Reductive Amination Protocols for Difluoroacetic Acid

An alternative synthetic pathway to 2,2-difluoroethylamine involves the reductive amination of difluoroacetic acid or its derivatives. nottingham.ac.uk Reductive amination is a powerful C-N bond-forming reaction that typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ. harvard.edu

In the context of difluoroacetic acid, this would conceptually involve the reduction of the carboxylic acid to an aldehyde, followed by reaction with an ammonia equivalent and subsequent reduction. More practically, derivatives of difluoroacetic acid, such as amides, are more commonly used as precursors. The reduction of 2,2-difluoroacetamide (B1351127) with reducing agents like diborane (B8814927) or sodium borohydride in the presence of boron trifluoride etherate has been reported to produce 2,2-difluoroethylamine. google.comfluorine1.rufluorine1.ru For instance, the reduction of 2,2-difluoroacetamide with diborane in THF gave a 48% yield, while using sodium borohydride and boron trifluoride etherate resulted in a 60% yield. google.com

A one-pot reductive amination of difluoroacetic acid has been developed for the synthesis of difluoroethylamines. nottingham.ac.uk This process offers a more streamlined approach compared to multi-step sequences.

Catalytic Hydrogenation Approaches from Nitro-Difluoroethane Derivatives

The catalytic hydrogenation of 1,1-difluoro-2-nitroethane presents another viable route to 2,2-difluoroethylamine. researchgate.netgoogle.comlookchem.com The reduction of a nitro group to a primary amine is a well-established transformation in organic synthesis. commonorganicchemistry.comsioc-journal.cn

This process involves the hydrogenation of 1,1-difluoro-2-nitroethane in the presence of a catalyst. google.com Various catalysts can be employed for this reduction, including platinum oxide (PtO₂) and Raney nickel. For example, the hydrogenation of 1,1-difluoro-2-nitroethane using PtO₂ as a catalyst in methanol under a hydrogen pressure of 20 bar at room temperature for 16 hours yielded the hydrochloride salt of 2,2-difluoroethylamine in 80% yield after treatment with methanolic HCl. google.com In another example, using a Raney nickel catalyst under similar conditions but for a shorter duration (7 hours), followed by removal of the solvent, afforded 2,2-difluoroethylamine in 80% yield. google.com

The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the final product. google.com This method provides a direct conversion of the nitro-functionalized precursor to the desired amine. google.com

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 1,1-difluoro-2-nitroethane | PtO₂, H₂ (20 bar), Methanol, 16h, then HCl | 2,2-difluoroethylamine hydrochloride | 80% | google.com |

| 1,1-difluoro-2-nitroethane | Raney Nickel, H₂ (20 bar), Methanol, 7h | 2,2-difluoroethylamine | 80% | google.com |

| 2,2-difluoroacetamide | Diborane, THF | 2,2-difluoroethylamine hydrochloride | 48% | google.com |

| 2,2-difluoroacetamide | Sodium borohydride, Boron trifluoride etherate | 2,2-difluoroethylamine | 60% | google.com |

Scalable Synthesis and Process Optimization for Industrial Applications

The transition from laboratory-scale synthesis to industrial production of this compound and related compounds requires careful consideration of factors such as cost, safety, yield, and purity. google.com Several strategies have been explored to develop scalable and economically viable processes.

Strategies for Enhanced Yield and Product Purity in Kilogram Scale Synthesis

For the industrial-scale preparation of 2,2-difluoroethylamine, processes that utilize readily available and less hazardous starting materials are preferred. google.com The amination of 2,2-difluoro-1-haloethanes has been a focus for large-scale synthesis. google.com

One patented process describes the reaction of 2,2-difluoro-1-haloethane with ammonia in a solvent with a low water content (maximum 15% by volume) and in the presence of a catalyst that accelerates the reaction. google.com This approach aims to overcome the long reaction times and lack of selectivity seen in earlier methods. google.com For example, reacting 2,2-difluoro-1-chloroethane with ammonia in N-methylpyrrolidone at 143-145°C for 5.5 hours gave an 88% yield of 2,2-difluoroethylamine. google.com Similarly, using 2,2-difluoro-1-bromoethane with ammonia in DMSO in the presence of potassium iodide at 100°C for 1 hour resulted in an 82% yield. chemicalbook.comgoogle.com

The development of synthetic routes that are amenable to kilogram-scale production is crucial. researchgate.netresearchgate.netnih.gov This often involves optimizing reaction conditions to maximize yield and purity while minimizing by-product formation. The use of robust and efficient purification methods, such as distillation, is also a key aspect of scalable synthesis. google.com The selection of a synthetic strategy that avoids the use of expensive or hazardous reagents is also a primary consideration for industrial applications. google.com

Economic Considerations and Cost Reduction in Large-Scale Production

The industrial-scale synthesis of 2,2-difluoroethylamine and its derivatives is driven by the need for economically viable processes that avoid expensive and hazardous materials. google.comgoogleapis.com Historically, methods utilizing reagents like diborane or sodium borohydride with boron trifluoride etherate were common, but their high cost and hazardous nature prevent their use in large-scale, economical production. google.comgoogleapis.com A key economic driver is the ability to produce the desired compounds with high yield and purity, which minimizes the need for complex and costly downstream purification steps. google.comgoogle.com

Strategies for cost reduction focus on several key areas:

Raw Materials: Utilizing low-cost, readily available industrial raw materials is paramount. google.com For instance, processes starting from 1,1-difluoro-2-nitroethane are considered advantageous for large-scale production due to the accessibility of the starting material. acs.org Similarly, replacing specialized reagents with basic chemicals like ammonia and formaldehyde (B43269) is beneficial for mass production. google.com

Process Optimization: Achieving high yields is a critical factor in the economic viability of a process. googleapis.com Research has shown that minimizing the water content in certain reaction systems can lead to significantly higher yields in the amination process to create 2,2-difluoroethylamine. acs.org Furthermore, reaction times that are too long can be economically unviable. researchgate.net

The following table summarizes the shift from older, cost-prohibitive methods to more economically viable modern processes.

| Scalability | Not suitable for industrial scale google.comgoogleapis.com | Designed and proven on kilo or multi-kilo scales acs.orgacs.org | Enables cost-effective mass production. |

Development of Industrially Viable Processes for 2,2-Difluoroethylamine Derivatives

The development of industrially viable processes for 2,2-difluoroethylamine derivatives is essential, as these compounds are important intermediates in the preparation of active substances, particularly for agrochemicals. google.comacs.org A commercially useful process must be simple to implement on a large scale, avoid dangerous materials, and produce the target compound in high yield and purity. googleapis.com

Modern approaches have focused on moving away from problematic early methods. For example, the reaction of 1-bromo-2,2-difluoroethane with alcoholic ammonia required long reaction times (3 days) and high temperatures (125-145°C), which is not ideal for industrial production. google.comgoogle.com Processes have been developed that offer selective conversion under milder conditions and in shorter reaction times. googleapis.com

One successful industrial strategy involves a two-stage process:

A 2,2-difluoro-1-haloethane compound is reacted with a benzylamine (B48309) compound to selectively form an N-benzyl-2,2-difluoroethanamine intermediate. googleapis.com This step proceeds with good yield and purity, often eliminating the need for extensive purification. google.com

The benzyl (B1604629) group is subsequently removed via catalytic hydrogenation to yield the desired 2,2-difluoroethylamine. googleapis.com

Another industrially relevant method is the hydrogenation of 1,1-difluoro-2-nitroethane using a platinum group metal in the presence of an inorganic acid. acs.org This process has demonstrated high yields, with the hydrochloride salt of the amine being recovered as a solid in 95% yield using a Platinum(IV) oxide catalyst. acs.org The transition to continuous flow processes has also been explored to improve yield and reduce byproducts for certain derivatives.

Table 2: Key Parameters for Industrially Viable Synthesis

| Parameter | Description | Example | Source |

|---|---|---|---|

| Starting Materials | Use of readily available and less hazardous materials. | 1,1-Difluoro-2-nitroethane as a starting point for hydrogenation. | acs.org |

| Reaction Conditions | Milder temperatures and shorter reaction times are preferred. | Amination of 2,2-difluoro-1-bromoethane at 100°C for 1 hour. | chemicalbook.com |

| Catalyst | Use of recoverable and efficient catalysts. | Platinum group metals (e.g., PtO2) for hydrogenation. | acs.org |

| Process Type | Shift towards more controlled and efficient processes. | Pilot-scale continuous flow systems achieving 85% yield and 99% purity. |

Advanced Purification Techniques for this compound and its Salts

Advanced purification techniques are critical for obtaining high-purity this compound and its related salts, which is often a requirement for their use as intermediates in active ingredient synthesis. The purification strategy typically involves isolating the free amine via distillation or purifying its corresponding salts through recrystallization. google.comresearchgate.net

Recrystallization of Hydrochloride Salts for Purity Enhancement

The purification of salts of 2,2-difluoroethylamine, such as the hydrochloride or acetate (B1210297) salts, is preferably achieved through crystallization. google.comresearchgate.neti.moscow This classical purification technique is highly effective for enhancing the purity of the final solid product. google.com The process involves dissolving the crude salt in a suitable solvent system and then changing conditions (e.g., temperature, solvent composition) to induce the formation of crystals, leaving impurities behind in the solution. acs.org For water-soluble salts, purification can also be accomplished by extraction of their aqueous solutions before the final crystallization step. google.comresearchgate.net The amine can then be liberated from its purified salt by reacting it with a base. researchgate.net

Table 3: Principles of Recrystallization for Purity Enhancement

| Step | Purpose | Details |

|---|---|---|

| 1. Dissolution | Dissolve the crude salt in a minimal amount of a suitable hot solvent. | The desired compound should be highly soluble at high temperatures but less soluble at low temperatures. |

| 2. Filtration (Optional) | Remove any insoluble impurities from the hot solution. | This step is performed if solid impurities are visible in the solution. |

| 3. Crystallization | Allow the solution to cool slowly and undisturbed. | Slow cooling promotes the formation of larger, purer crystals. |

| 4. Isolation | Collect the purified crystals by filtration. | The crystals are separated from the mother liquor which contains the dissolved impurities. |

| 5. Drying | Dry the crystals to remove any residual solvent. | This provides the final, purified solid salt. |

Distillation and Fractional Distillation for Amine Isolation

Distillation is the primary method used to isolate and purify the free 2,2-difluoroethylamine from the reaction mixture after synthesis. google.com The process often involves first distilling off any excess ammonia and then isolating the amine product under either standard pressure or, more commonly, reduced pressure (vacuum distillation) at 1-10 mbar. google.comchemicalbook.com A subsequent redistillation at standard pressure can be performed to remove small amounts of remaining solvent, yielding the purified amine. chemicalbook.com

In cases where the initial reaction produces multiple amine byproducts, such as tetrafluoroethylamine, fractional distillation is employed. google.comgoogleapis.comgoogle.com This technique separates compounds with different boiling points, allowing for the isolation of pure 2,2-difluoroethylamine. google.comgoogle.com

Table 4: Examples of Distillation Conditions for 2,2-Difluoroethylamine

| Precursor/Starting Material | Reaction Solvent | Distillation Conditions | Yield | Source |

|---|---|---|---|---|

| 2,2-difluoro-1-bromoethane | Dimethyl sulfoxide (B87167) (DMSO) | Excess ammonia distilled off; product distilled at 1-10 mbar, then redistilled at standard pressure. | 82% | chemicalbook.com |

| 2,2-difluoro-1-chloroethane | Dimethyl sulfoxide (DMSO) | Excess ammonia distilled off; product distilled at 1-10 mbar. | 88% | google.com |

| 2,2-difluoro-1-bromoethane | n-Butanol | Excess ammonia distilled off; product distilled at 1-10 mbar. | 78% | google.com |

Reactivity and Mechanistic Investigations of 2 Bromo 2,2 Difluoroethylamine

Fundamental Reactivity Patterns and Chemical Transformations

The reactivity of 2-Bromo-2,2-difluoroethylamine is largely dictated by the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the two fluorine atoms also influences the molecule's reactivity.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom in this compound is susceptible to displacement by a variety of nucleophiles. This allows for the introduction of different functional groups into the molecule. For instance, it can react with nucleophiles such as amines or thiols under appropriate conditions to replace the bromine atom. smolecule.com The general scheme for such a reaction involves the attack of the nucleophile on the carbon atom bonded to the bromine, leading to the expulsion of the bromide ion.

A common application of this reactivity is the synthesis of 2,2-difluoroethylamine (B1345623) derivatives. For example, the reaction of 1-bromo-2,2-difluoroethane with ammonia (B1221849) is a known method to produce 2,2-difluoroethylamine. google.com This process can be carried out in a solvent like n-butanol or DMSO, often at elevated temperatures in an autoclave. google.comchemicalbook.com The use of a base is sometimes employed to facilitate the reaction. researchgate.net

| Nucleophile | Reagent Example | Product Type |

| Amine | Ammonia (NH₃) | Primary Amine |

| Amine | 1-(6-chloropyridin-3-yl)methanamine | Secondary Amine |

| Hydroxide | - | Alcohol |

| Alkoxide | - | Ether |

Oxidation Reactions and Their Potential Products

The oxidation of this compound can lead to various products, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this exact compound are not extensively detailed in the provided search results, the difluoroethylamine backbone is noted to have some resistance to oxidation. However, related compounds can be oxidized to yield different derivatives. smolecule.com Strong oxidizing agents should be handled with care due to potential reactivity. guidechem.comaksci.com

Potential oxidation products could involve the transformation of the amine group or other parts of the molecule, depending on the reaction's selectivity.

| Oxidizing Agent | Potential Product |

| To be determined | To be determined |

Reduction Reactions for Derivatization

Reduction reactions offer another pathway for the derivatization of this compound. The bromine atom can be reduced, potentially leading to the formation of 2,2-difluoroethylamine. For a related compound, 2-bromo-2,2-difluoro-N,N-dimethylacetamide, reduction can yield 2,2-difluoro-N,N-dimethylacetamide. This suggests that the carbon-bromine bond is a primary site for reduction.

The choice of reducing agent is critical to control the outcome of the reaction and selectively target the desired functional group for reduction.

| Reducing Agent | Potential Product |

| To be determined | 2,2-difluoroethylamine |

Detailed Mechanistic Studies of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For this compound, the amination process is a key reaction that has been subject to mechanistic investigation.

Reaction Mechanism of Amination Processes of Halogenated Difluoroethanes

The amination of 1-halo-2,2-difluoroethanes, which are structurally similar to this compound, has been studied both experimentally and theoretically. researchgate.net These reactions are a type of nucleophilic substitution where ammonia acts as the nucleophile. The process can be influenced by factors such as reaction temperature, molar ratio of reactants, and reaction time. researchgate.net

Interestingly, experimental evidence has shown that 1-chloro-2,2-difluoroethane is more prone to amination than 1-bromo-2,2-difluoroethane under the same conditions. researchgate.net This is somewhat counterintuitive as bromide is generally a better leaving group than chloride.

Elucidation of Transition States and Reaction Intermediates

Theoretical calculations, including the analysis of transition states and frontier molecular orbitals, have been employed to understand the reaction rates of amination. researchgate.net These studies have indicated that the reaction rate for the amination of 1-chloro-2,2-difluoroethane is higher than that of 1-bromo-2,2-difluoroethane, which aligns with experimental observations. researchgate.net

The mechanism of reductive amination, a related process, involves the initial formation of an imine or iminium ion intermediate from a carbonyl compound and an amine. organicchemistrytutor.commasterorganicchemistry.com This intermediate is then reduced to form the final amine product. organicchemistrytutor.commasterorganicchemistry.com While this specific mechanism involves a carbonyl starting material, the principles of nucleophilic attack by an amine and the formation of intermediates are relevant to understanding C-N bond formation in amination reactions.

In the context of amination of haloalkanes, the reaction proceeds through a transition state where the nucleophilic amine is forming a bond to the carbon atom while the halogen-carbon bond is breaking. The stability of this transition state influences the reaction rate. Computational studies can model these transition states to provide insights into the reaction pathway. researchgate.net

Kinetic Studies and Rate Constant Determination

Kinetic analyses are fundamental to elucidating reaction mechanisms. In the context of reactions involving derivatives of 2,2-difluoroethylamine, kinetic studies have been instrumental in understanding the influence of fluorine atoms on reaction rates. For instance, in the context of palladium-catalyzed amination reactions, the low basicity of fluoroalkylamines, including 2,2-difluoroethylamine, necessitates a detailed mechanistic study to understand its effect on the reaction progress. nih.gov

A study on the hydrolysis of N-alkylated monoamides derived from norbornene-2,3-dicarboxylic acid revealed that the rate-determining step is dependent on the basicity of the leaving amine group and the acidity of the solution. researchgate.net This suggests that for reactions involving this compound, the reduced basicity due to the electron-withdrawing fluorine atoms would significantly influence the kinetics.

Furthermore, theoretical calculations have been employed to determine transition states and rate constants for the amination of 1-halo-2,2-difluoroethanes. researchgate.netresearchgate.net These studies indicated that 1-chloro-2,2-difluoroethane is more prone to amination than 1-bromo-2,2-difluoroethane, a finding that was consistent with experimental results. researchgate.netresearchgate.net Such computational approaches provide valuable insights into the reaction kinetics where experimental determination can be challenging.

| Reaction | Substrate | Key Kinetic Finding | Reference |

| Amination | 1-Halo-2,2-difluoroethane | Rate constant for amination of 1-chloro-2,2-difluoroethane is higher than that of 1-bromo-2,2-difluoroethane. | researchgate.netresearchgate.net |

| Hydrolysis | N-alkylated monoamides | The rate-determining step is a function of the leaving group's basicity and solution acidity. | researchgate.net |

| Palladium-Catalyzed Amination | Fluoroalkylamines | The low basicity of the amine affects the reaction mechanism. | nih.gov |

Analysis of Frontier Molecular Orbitals (FMO) in Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions by analyzing the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. numberanalytics.comnumberanalytics.comyoutube.com The energy and symmetry of these orbitals are critical in determining the feasibility and outcome of a reaction pathway. numberanalytics.comimperial.ac.uk

In the study of the amination of 1-halo-2,2-difluoroethanes, FMO analysis was used alongside the calculation of transition states and rate constants to explain the observed reactivity differences between the chloro and bromo derivatives. researchgate.netresearchgate.net The analysis of the HOMO and LUMO can reveal the most probable reaction pathway and the stereochemical outcome. numberanalytics.com For pericyclic reactions, FMO theory is a complementary approach to the Woodward-Hoffmann rules for predicting whether a reaction is thermally or photochemically allowed. imperial.ac.uk Computational methods like Density Functional Theory (DFT) are often used to calculate the energies and symmetries of the HOMO and LUMO. numberanalytics.comresearchgate.net

| Reactant 1 | Reactant 2 | FMO Interaction | Predicted Outcome | Reference |

| Diene (HOMO) | Dienophile (LUMO) | Stabilizing interaction | Formation of a new six-membered ring in a Diels-Alder reaction. | numberanalytics.com |

| 1-Chloro-2,2-difluoroethane | Ammonia | FMO analysis supports higher reactivity than the bromo analog. | Faster amination rate. | researchgate.net |

Hydride Transfer Mechanisms in Reductive Amidation and Difluoroethylation

Reductive amidation is a key transformation in organic synthesis. Silane-mediated methods have been developed for the reductive amination of difluoroacetic acid to produce difluoroethylamines. nottingham.ac.uk These methods can proceed through the formation of a silyl (B83357) acetal, which is then attacked by an amine to form an iminium ion that is subsequently reduced. nottingham.ac.uk This one-pot process is flexible and can be used for the synthesis of both difluoroacetamides and difluoroethylamines. nottingham.ac.uk

Generation and Reactivity of Difluorodiazoethane from Difluoroethylamine Precursors

Difluorodiazoethane (CF₂HCHN₂) is a valuable reagent for introducing the difluoromethyl group into organic molecules. researchgate.netresearchgate.net However, it is an unstable and potentially hazardous gas, which presents challenges for its handling, storage, and use in reactions. acs.org

In-situ Formation and Stability Challenges

Due to its instability, difluorodiazoethane is often generated in situ from precursors like 2,2-difluoroethylamine. chinesechemsoc.org The diazotization of (β-amino-α,α-difluoroethyl)phosphonates using reagents like t-BuONO is one method for its in situ generation. researchgate.net However, these in situ methods can be complex, and the stability of the generated difluorodiazoethane remains a significant challenge. chinesechemsoc.org To overcome these issues, stable masked reagents for difluorodiazoethane have been developed, such as phenylsulfone difluorodiazoethane (PhSO₂CF₂CHN₂). acs.orgnih.govacs.org This bench-stable liquid can be prepared in a multi-step synthesis and serves as a safer and more convenient source of the difluorodiazoethane synthon. acs.orgacs.org

Exploration of [3+2] Cycloaddition Reactions with Various Dipolarophiles (e.g., Alkenes, Alkynes, Aryldiazonium Salts)

In situ generated or masked difluorodiazoethane participates in [3+2] cycloaddition reactions with a variety of dipolarophiles to synthesize difluoromethyl-substituted heterocycles. These reactions are highly valuable in medicinal and agrochemical research. acs.orgacs.org

With electron-deficient alkynes and alkenes, difluorodiazoethane undergoes regioselective [3+2] cycloaddition to form difluoromethyl-substituted pyrazoles and pyrazolines. acs.orgnih.govacs.org For instance, the reaction of phenylsulfone difluorodiazoethane with electron-deficient alkynes and alkenes proceeds smoothly to give pyrazoles in good to high yields. acs.orgacs.org The resulting pyrazolines can be converted to pyrazoles through a desulfonylation step, often facilitated by a base like DBU. acs.org

Difluorodiazoethane also exhibits unusual reactivity as a masked acetylene (B1199291) equivalent in formal [3+2] cycloadditions with ketones, providing access to 2,3-functionalized furans under mild, transition-metal-free conditions. rsc.org DFT calculations suggest a mechanism involving a base-mediated sequential defluorination, nucleophilic addition, and intramolecular cyclization. rsc.org

| Dipolarophile | Product | Key Features | Reference(s) |

| Electron-deficient alkynes | Difluoromethyl-substituted pyrazoles | Direct, regioselective, mild conditions. | acs.orgnih.govacs.org |

| Electron-deficient alkenes | Difluoromethyl-substituted pyrazolines/pyrazoles | One-pot cycloaddition and desulfonylation. | acs.orgacs.org |

| β-Ketones | 2,3-Functionalized furans | Transition-metal-free, masked acetylene equivalent. | rsc.org |

Influence of Fluorine Substitution on Reactivity and Selectivity

The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and physical properties, including reactivity and selectivity. nih.gov The strong electron-withdrawing nature of fluorine can influence the basicity of amines and the stability of adjacent reactive intermediates. researchgate.netnottingham.ac.uk

In the case of 2,2-difluoroethylamine derivatives, the two fluorine atoms significantly reduce the basicity of the nitrogen atom compared to its non-fluorinated analog. researchgate.net This reduced basicity can impact the rates and mechanisms of reactions where the amine acts as a nucleophile or a base. nih.gov For example, in photoredox-catalyzed radical cyclization reactions of bromodifluoroethylamines, the electron-withdrawing effect of the fluorine atoms prevents oxidation of the amine substrates and products, thereby promoting the desired cyclization. nottingham.ac.uk

Furthermore, fluorine substitution can profoundly affect the regioselectivity of reactions. A computational study on the nucleophilic attack of ammonia on 2-fluoroaziridine showed a vast preference for attack at the 3-position, a result attributed to the electronic effects of the fluorine atom. nih.gov This highlights the powerful directing influence that fluorine substitution can exert on the course of a chemical reaction.

Electronic Effects of Fluorine Atoms on Reaction Centers

The two fluorine atoms in this compound exert a powerful influence on the molecule's reactivity, primarily through their strong inductive effect. Fluorine is the most electronegative element, causing a significant withdrawal of electron density from the surrounding atoms.

Inductive Effect: The primary electronic effect of the gem-difluoro group is a strong electron-withdrawing inductive effect (–I effect). This effect has several important consequences for the adjacent reaction centers:

Acidity of the Amine Group: The electron-withdrawing nature of the CF2 group decreases the electron density on the nitrogen atom of the amine. This reduces the basicity of the amine compared to its non-fluorinated analog, ethylamine (B1201723). alfa-chemistry.comchemrxiv.org Consequently, the conjugate acid of this compound is more acidic.

Carbon-Bromine Bond Polarity: The CF2 group also influences the C-Br bond. The strong pull of electrons towards the fluorines makes the carbon atom to which they are attached (C2) highly electron-deficient. This, in turn, draws electron density from the adjacent carbon (C1), making the C-Br bond more polarized and potentially more susceptible to nucleophilic attack at C1. However, the destabilizing effect of the additional fluorine atoms on a partially positive carbon in an SN2 transition state can reduce reactivity compared to monofluorinated analogs. nih.gov

Stabilization of Adjacent Carbanions/Radicals: While fluorine's inductive effect destabilizes adjacent carbocations, it can stabilize α-radicals through π-conjugation. nih.gov This suggests that reactions proceeding through radical intermediates at the C1 position could be a viable pathway for this molecule. Research on related bromodifluoroethylamines has shown that they can undergo radical cyclization reactions under photoredox catalysis, highlighting the accessibility of radical pathways. nottingham.ac.uk

The table below summarizes the key electronic effects and their expected impact on the reactivity of this compound, based on principles observed in related fluorinated compounds. nih.gov

| Feature | Electronic Effect | Consequence on Reactivity |

| Amine Group (-NH2) | Strong -I effect from -CF2Br group | Reduced basicity compared to non-fluorinated amines. |

| C-Br Bond | Polarization due to -I effect | Potentially increased susceptibility to nucleophilic attack. |

| α-Carbon (to -NH2) | Destabilization of carbocation | SN1-type reactions are disfavored. |

| α-Carbon (to -NH2) | Stabilization of radical intermediate | Favors reactions proceeding via radical mechanisms. |

This table is generated based on established principles of fluorine chemistry.

Stereochemical Outcomes in Transformations of Fluorinated Amines

The stereochemical course of reactions involving chiral fluorinated amines is a subject of significant interest, as the introduction of fluorine can dramatically influence the outcome compared to non-fluorinated counterparts. For a molecule like this compound, which is chiral at the carbon bearing the bromine and amine groups, stereocontrol is a critical aspect of its transformations.

Research into the stereoselective synthesis and reactions of fluorinated amines provides a framework for predicting the behavior of this compound. For instance, studies on the asymmetric fluorination of enamines catalyzed by chiral primary amines have shown that electrostatic interactions and hydrogen bonding play a crucial role in determining the stereochemical outcome. researchgate.net Similarly, the reduction of fluorinated imines often proceeds with high diastereoselectivity, driven by the minimization of allylic strain. nih.gov

In transformations of this compound, such as nucleophilic substitution at the chiral center, the stereochemical outcome (retention or inversion of configuration) would be influenced by several factors:

Mechanism of Reaction: An SN2 reaction would be expected to proceed with inversion of configuration. However, the steric bulk and electronic effects of the -CF2Br group could hinder the backside attack required for a classical SN2 pathway.

Radical Reactions: If the reaction proceeds through a planar radical intermediate, the subsequent trapping by a reagent could lead to a racemic or diastereomeric mixture, depending on the facial selectivity imposed by the rest of the molecule and the reaction conditions.

The following table presents potential stereochemical outcomes for reactions at the chiral center of this compound, based on mechanistic considerations from analogous systems.

| Reaction Type | Plausible Mechanism | Expected Stereochemical Outcome |

| Nucleophilic Substitution | SN2 | Inversion of configuration |

| Nucleophilic Substitution | Neighboring Group Participation | Retention of configuration |

| Radical Abstraction/Addition | Formation of planar radical | Racemization or Diastereoselection |

This table is generated based on general principles of reaction mechanisms in stereochemistry.

Studies on the synthesis of enantiopure β,β-difluoroamines using transaminases have demonstrated that biocatalytic methods can achieve high stereoselectivity (>99% enantiomeric excess) in the amination of α,α-difluorinated ketones. nih.gov This highlights the potential for enzymatic transformations to control the stereochemistry of fluorinated amines with high precision.

Advanced Spectroscopic and Computational Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic compounds. rsc.org The presence of the NMR-active ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides a powerful probe into molecular structure, complementing traditional ¹H NMR. rsc.orgspectralservice.de

The analysis of scalar or J-coupling, a through-bond interaction between nuclear spins, is a critical tool for determining the conformational preferences of flexible molecules like 2-Bromo-2,2-difluoroethylamine. organicchemistrydata.org The magnitude of three-bond coupling constants, such as ³JHH (between vicinal protons) and ³JHF (between vicinal proton and fluorine), is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus curve. beilstein-journals.orgmagritek.com By measuring these coupling constants, researchers can deduce the dominant rotamers (conformational isomers) in solution.

In a closely related compound, 2,2-difluoroethylamine (B1345623) hydrochloride, extensive NMR studies have been performed to analyze its conformational equilibrium. beilstein-journals.orgnih.gov The experimental coupling constants were compared with values calculated for different possible conformers, such as the gauche and anti arrangements of the substituents. For the 2,2-difluoroethylammonium cation in D₂O solution, the observed ³JHH and ³JHF values were found to be consistent with a strong preference for the gauche-gauche (gg) conformer, where the ammonium (B1175870) group is gauche to both fluorine atoms. beilstein-journals.org This preference is attributed to a phenomenon known as the double gauche effect. beilstein-journals.orgresearchgate.net

The following table presents experimental and calculated NMR coupling constants for the conformers of the related 2,2-difluoroethylammonium cation, illustrating how J-coupling analysis is applied. A similar analytical approach would be essential for characterizing the conformational landscape of this compound, where the bulky bromine atom would significantly influence the conformational energies and populations.

| Parameter | Experimental Value (in D₂O) | Calculated Value (gg conformer) | Calculated Value (ag conformer) |

| ³JHH | 2.6 Hz | 1.3 Hz | 5.5 Hz |

| ³JHF | 16.4 Hz | 16.8 Hz | 12.4 Hz |

| Data sourced from a conformational analysis study on 2,2-difluoroethylamine hydrochloride. beilstein-journals.org |

Isotope effects on NMR chemical shifts, while subtle, can provide valuable information about molecular structure and interactions. ethernet.edu.et One such effect is the solvent-induced isotope shift (SIIS), where replacing a solvent like H₂¹⁶O with its heavier isotope, H₂¹⁸O, causes small but measurable changes in the chemical shifts of solute nuclei. nih.gov

For fluorinated compounds, the ¹⁹F NMR signal is particularly sensitive to its environment. The H₂¹⁶O/H₂¹⁸O solvent-induced isotope shift on ¹⁹F signals has been observed to be upfield, downfield, or zero, depending on the specific compound and its interactions with the solvent. nih.gov These shifts arise from slight perturbations in intermolecular forces, such as van der Waals interactions and hydrogen bonding, upon isotopic substitution of the solvent. nih.gov Studying the ¹⁹F SIIS for this compound could, therefore, offer insights into the solvation shell and hydrogen-bonding interactions involving the amine group and the fluorine atoms.

Furthermore, kinetic isotope effects, such as the replacement of a proton with deuterium (B1214612) (H/D), are widely used in dynamic NMR studies to probe reaction mechanisms, including proton transfer events. fu-berlin.de For this compound, analyzing the effect of N-deuteration on its NMR spectrum could help elucidate the dynamics of proton exchange and intramolecular hydrogen bonding.

Computational Chemistry Methodologies for Molecular Understanding

Computational chemistry provides theoretical models that complement experimental data, offering a molecular-level understanding that is often inaccessible through measurement alone. journalijar.com

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. journalijar.com It is widely applied to optimize molecular geometries, determine the relative energies of different conformers and transition states, and analyze electronic properties like frontier molecular orbitals (HOMO and LUMO). journalijar.comresearchgate.net

For fluorinated amines, DFT calculations are crucial for understanding conformational preferences. In studies of 2,2-difluoroethylamine, computational methods (including DFT and MP2) have been used to calculate the geometries and relative energies of its conformers in both the gas phase and in solution (using a polarizable continuum model). beilstein-journals.orgresearchgate.net These calculations have shown that for the protonated form, the conformer with both fluorine atoms gauche to the ammonium group is significantly more stable, corroborating the experimental NMR findings. beilstein-journals.org Similar DFT studies on this compound would be instrumental in predicting its stable geometries and the energetic barriers to rotation around the C-C bond.

DFT calculations have also been used to investigate the reaction mechanism for the synthesis of 2,2-difluoroethylamine from 1-bromo-2,2-difluoroethane. researchgate.net By calculating the transition states and analyzing frontier molecular orbitals, researchers could compare the reaction rates of different starting materials. researchgate.net

Theoretical calculations can predict key thermodynamic properties of molecules. Using the results from DFT and other ab initio methods, it is possible to compute thermodynamic functions such as heat capacity, entropy, enthalpy, and Gibbs free energy over a range of temperatures. researchgate.net

For instance, in the computational analysis of 2,2-difluoroethylamine, the relative free energies (ΔG), enthalpies (ΔH), and entropies (TΔS) of its different conformers were calculated to determine their populations at equilibrium. researchgate.net These calculations revealed the energetic contributions leading to the observed conformational preferences. A similar computational approach for this compound would allow for the determination of its thermodynamic parameters, providing a deeper understanding of its stability and conformational dynamics.

Calculated Thermodynamic Parameters for 2,2-Difluoroethylamine Conformers (Gas Phase)

| Conformer | ΔE (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Population (%) |

|---|---|---|---|---|---|

| g | 0.00 | 0.00 | 0.00 | 0.00 | 66.7 |

| a | 0.54 | 0.44 | -0.11 | 0.55 | 33.3 |

Data sourced from a computational study on 2,2-difluoroethylamine. researchgate.net Note: 'g' and 'a' refer to different conformers.

Computational methods are increasingly used to predict chemical parameters like the acid dissociation constant (pKa). mdpi.com The pKa is directly related to the Gibbs free energy of the protonation/deprotonation reaction, which can be calculated using electronic structure theory combined with solvation models. mdpi.com

The basicity of fluorinated amines is a critical parameter, and predicting pKa values is of significant interest. The introduction of electron-withdrawing fluorine atoms generally lowers the pKa of an amine. ethz.ch Predictive models, sometimes enhanced with machine learning, have been developed to calculate pKa values for various Brønsted acids in different solvents. nottingham.ac.uk These models often require calculating the free energy change of protonation (ΔG) and may use reference molecules with known experimental pKa values to improve accuracy. mdpi.com While specific pKa prediction for this compound is not widely published, the established methodologies could be readily applied to estimate its basicity, providing valuable information for its handling and reactivity in different chemical environments. mdpi.comethz.ch

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. diva-portal.org For halogenated aliphatic amines like this compound, QSAR is an invaluable tool for predicting potential biological effects, such as toxicity or therapeutic efficacy, without the need for extensive experimental testing. scispace.com The core principle of QSAR lies in the hypothesis that the variations in biological activity within a series of similar compounds are dependent on the changes in their molecular features. diva-portal.org

The development of a robust QSAR model for this compound and its analogues would begin with the calculation of various molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's physicochemical properties. The primary categories of descriptors relevant to halogenated compounds include steric, electronic, and lipophilicity parameters.

Key Molecular Descriptors for QSAR Modeling

A hypothetical QSAR study for this compound would involve the calculation of descriptors such as those listed in the interactive table below. These descriptors are chosen to capture the structural features that are most likely to govern interactions with biological macromolecules.

| Descriptor Class | Specific Descriptor | Calculated Value/Representation | Significance in Biological Activity |

| Lipophilicity | XLogP3 | 1.63 | Influences membrane permeability and transport to target sites. echemi.com |

| Electronic | Dipole Moment | Calculated Value (e.g., in Debye) | Reflects the polarity of the molecule, affecting solubility and binding. |

| Electronic | Frontier Molecular Orbital Energies (HOMO/LUMO) | Calculated Values (e.g., in eV) | Indicates chemical reactivity and the potential for electrophilic or nucleophilic interactions. researchgate.net |

| Steric | Molecular Weight | 159.97 g/mol | Relates to the size of the molecule, which can affect its fit within a biological receptor. echemi.com |

| Steric | Molar Refractivity | Calculated Value | A measure of both molecular volume and polarizability. diva-portal.org |

| Topological | Polar Surface Area (PSA) | Calculated Value (e.g., in Ų) | Predicts transport properties and penetration of the blood-brain barrier. |

Note: The values in this table are either derived from publicly available computed data or are representative of the types of descriptors used in QSAR studies. echemi.com

In the context of halogenated compounds, the specific nature of the halogen atom is of paramount importance. The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can significantly influence binding affinity. researchgate.net Computational techniques such as the analysis of electrostatic potential surfaces are employed to visualize and quantify the potential for such interactions. cnr.it

QSAR models for the toxicity of aliphatic amines have successfully utilized descriptors like the 1-octanol/water partition coefficient (logP) and various electronic properties. scispace.com For halogenated aliphatic compounds specifically, QSAR models have been developed to predict outcomes such as genotoxicity. europa.eu These models often reveal that the addition of descriptors related to chemical reactivity improves the predictive power of the QSAR. scispace.com

The ultimate goal of a QSAR study on this compound would be to generate a predictive equation. This equation would allow researchers to estimate the biological activity of newly designed, structurally related compounds based solely on their calculated molecular descriptors, thereby accelerating the discovery process and prioritizing the synthesis of candidates with the most promising profiles.

Applications of 2 Bromo 2,2 Difluoroethylamine in Diverse Research Fields

Building Block in Complex Organic Synthesis

2-Bromo-2,2-difluoroethylamine serves as a fundamental building block in organic synthesis, enabling the introduction of the crucial 2,2-difluoroethylamino moiety into target molecules. The compound, often used in its more stable hydrochloride salt form, provides chemists with a reliable tool for constructing fluorinated analogues of bioactive compounds. nih.gov Its utility stems from the distinct reactivity of its two functional groups: the primary amine allows for nucleophilic substitution or addition reactions, such as amide bond formation, while the bromine atom can be displaced or involved in coupling reactions.

Synthesis of Organofluorine Compounds for Pharmaceutical and Agrochemical Industries

The demand for novel organofluorine compounds remains high in both the pharmaceutical and agrochemical sectors due to the positive influence of fluorine on a molecule's biological activity. This compound provides a direct route to incorporating a difluorinated ethylamine (B1201723) group, a structural motif of growing interest.

Selective Difluoromethylation Reactions

The introduction of a difluoromethyl group (CF2H) or related difluorinated moieties is a widely used strategy to enhance the pharmacological profile of drug candidates. cas.cnrsc.org While this compound does not directly act as a difluoromethylating agent, its structure is central to the synthesis of molecules containing the difluoroethylamino group. This functional group can be considered a bioisostere of other groups, offering unique hydrogen bonding capabilities and lipophilicity. cas.cn The synthesis of compounds containing this moiety is an extension of the broader field of difluoromethylation, which aims to create molecules with improved properties for life science applications. cas.cnrsc.org

The table below illustrates the types of reagents commonly used in selective difluoromethylation, the field to which this compound contributes by providing a difluoro-functionalized building block.

| Reagent Type | Example Reagent | Application |

| Nucleophilic | PhSO2CF2H | Difluoromethylation of imines to form difluoromethyl amines |

| Nucleophilic | Diethyl difluoromethylphosphonate | Synthesis of difluoromethyl ketones and carbinols |

| Carbene-based | TMS-CF2Br / KOAc | Chemoselective difluoromethylation of nucleosides |

Precursor for Novel Fluorinated Cyclic Amines and Amides

The dual functionality of this compound makes it an ideal precursor for synthesizing novel fluorinated cyclic amines and amides. The amine can undergo reaction to form an amide or a secondary amine, and subsequently, the bromine atom can be used in an intramolecular cyclization reaction to form a ring. This strategy provides access to a variety of fluorinated N-heterocycles. Alkene diamination is a powerful strategy for synthesizing 1,2-diamine derivatives, and building blocks like this compound are crucial for creating fluorinated versions of these cyclic structures. rsc.org

Synthesis of Unsymmetrical Piperazines

Piperazines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The synthesis of unsymmetrically substituted piperazines is of particular importance, as it allows for fine-tuning of a molecule's interaction with biological targets. This compound is a suitable synthon for creating such molecules. In a typical synthetic route, a primary amine is reacted with a protected piperazine (B1678402) or a precursor molecule. The bifunctional nature of this compound allows it to react, for example, with a protected 1,2-diamine to construct the piperazine ring, resulting in a product with a unique 2,2-difluoroethylamino substituent. This approach is valuable for creating libraries of novel compounds for drug discovery. nih.gov

Research in Medicinal Chemistry and Pharmaceutical Development

The 2,2-difluoroethylamine (B1345623) scaffold has garnered significant attention in the design of new drugs due to its ability to modulate key physicochemical and biological properties of lead compounds. Researchers utilize this moiety to improve metabolic stability, bioavailability, and target-binding affinity. chemimpex.com

Role as a Modulator in Drug Discovery Efforts

In the broader context of drug discovery, the introduction of fluorinated groups can significantly influence the way a molecule interacts with its biological target. While direct evidence for this compound as an allosteric modulator is not extensively documented, the structural motifs derived from it are integral to compounds designed to fine-tune biological responses. nih.gov Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, causing a conformational change that can enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the endogenous ligand. nih.govnih.gov The unique stereoelectronic properties of the difluoroethylamine group can be exploited to achieve the specific conformational changes required for allosteric modulation, offering a sophisticated mechanism for regulating receptor activity. mdpi.com

Development of Cathepsin K Inhibitors using Difluoroethylamine as an Amide Isostere

A significant application of the 2,2-difluoroethylamine moiety is in the development of inhibitors for Cathepsin K, a cysteine protease implicated in bone resorption and a key target for osteoporosis therapies. nih.gov In the design of Cathepsin K inhibitors, the difluoroethylamine group has been successfully employed as a bioisostere for an amide bond. nih.govduke.edu Bioisosteric replacement is a strategy used to swap one functional group for another with similar physical or chemical properties to improve the drug-like characteristics of a compound.

Research has shown that replacing the trifluoroethylamine group in Cathepsin K inhibitors, such as odanacatib, with a difluoroethylamine group can lead to improved oral bioavailability. nih.govduke.edu This improvement is attributed to an increase in the basicity of the nitrogen atom, which positively impacts the compound's distribution coefficient (log D). nih.govduke.edu Importantly, this modification maintains a similar potency against Cathepsin K and a comparable selectivity profile against other related enzymes. nih.govduke.edu

| Compound Feature | Trifluoroethylamine Analog | Difluoroethylamine Analog | Reference |

|---|---|---|---|

| Potency against Cathepsin K | Similar | Similar | nih.govduke.edu |

| Selectivity Profile | Similar | Similar | nih.govduke.edu |

| Nitrogen Basicity | Lower | Increased | nih.govduke.edu |

| Log D | Lower | Positively Impacted | nih.govduke.edu |

| Oral Bioavailability | Lower | Improved | nih.govduke.edu |

Investigations into Anti-Cancer Properties and Mechanisms

The use of organofluorine compounds is a prominent strategy in the development of anti-cancer agents. researchgate.net The introduction of fluorine can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. chemimpex.com While research specifically detailing the anti-cancer properties of this compound is emerging, the broader class of fluorinated ethylamines is being investigated for potential anti-neoplastic activities. chemimpex.com

The inhibition of tumor growth is a primary goal of cancer chemotherapy. Fluorinated compounds have been shown to be effective in this regard. For instance, the well-known anti-cancer drug 5-fluorouracil (B62378) highlights the successful application of fluorine in oncology. wikipedia.org The rationale behind using compounds like this compound in the synthesis of new anti-cancer agents is to leverage the unique properties of fluorine to create more potent and selective tumor growth inhibitors. mdpi.comnih.gov Research into novel fluorinated molecules has demonstrated their ability to inhibit the proliferation of various human tumor cell lines. mdpi.com

A significant challenge in cancer treatment is the development of drug resistance and the toxicity of chemotherapeutic agents. One strategy to overcome these limitations is the use of combination therapies, where one compound enhances the effectiveness of another. nih.gov There is growing interest in how organofluorine compounds might act synergistically with existing anti-cancer drugs to improve treatment outcomes. sigmaaldrich.com The incorporation of the 2,2-difluoroethylamine moiety into drug candidates is being explored for its potential to create agents that could be used in combination with standard chemotherapies to achieve a more potent anti-tumor effect at lower doses, thereby reducing side effects. nih.govmdpi.com

Modern cancer therapies increasingly focus on targeting specific molecular pathways that are dysregulated in cancer cells. Protein kinases are a major class of targets in this approach. Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase that has been implicated in cancer, particularly in tumors with p53 mutations. acs.org Inhibition of PIP4K2A has been shown to suppress tumor growth. acs.org

Recent research has led to the development of potent and highly selective inhibitors of PIP4K2A. In the synthesis of one such inhibitor, 2,2-difluoroethanamine, a closely related compound to this compound, was used as a key building block. acs.org This demonstrates the utility of the difluoroethylamine scaffold in creating targeted therapies that act on specific molecular pathways involved in cancer progression.

| Aspect | Finding | Reference |

|---|---|---|

| Target | Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) | acs.org |

| Therapeutic Rationale | Inhibition of PIP4K2A can lead to tumor growth inhibition, especially in p53-deficient tumors. | acs.org |

| Synthetic Application | 2,2-Difluoroethanamine used as a building block in the synthesis of a potent and selective PIP4K2A inhibitor. | acs.org |

Explorations in Neurological Disorders Research

Searches for research detailing the use of this compound in the context of neurological disorders, including its interactions with neurotransmitter systems or potential neuroprotective effects in neurodegenerative models, did not yield any specific findings. The current body of scientific literature does not appear to contain studies focused on the neurological applications of this compound.

Interactions with Neurotransmitter Systems

There is no available data to suggest that this compound has been investigated for its interactions with neurotransmitter systems.

Neuroprotective Effects in Neurodegenerative Models

Similarly, no studies were found that explore the potential neuroprotective effects of this compound in models of neurodegenerative diseases.

Derivatives as Components in Advanced Medical Technologies

Investigations into the use of derivatives of this compound as components in advanced medical technologies, such as perfluorocarbon-based blood substitutes or ultrasound contrast agents for tumor imaging, did not provide any specific examples. While perfluorocarbons are a class of compounds utilized in these technologies, the direct lineage from or inclusion of this compound derivatives is not documented in the available literature.

Applications in Material Science and Advanced Materials

The role of this compound in material science, specifically as a precursor for Photo Acid Generators (PAGs) in photoresist technology or in the defect passivation of perovskite solar cells, is also not detailed in the accessible research.

Precursor for Photo Acid Generators (PAGs) in Photoresist Technology

While fluorinated compounds are integral to the development of advanced photoresist materials and PAGs, there is no specific mention of this compound being used as a precursor in this context.

Role in Defect Passivation for Perovskite Solar Cells, Enhancing Efficiency and Stability

The field of perovskite solar cells is an area of intensive research, with various compounds being tested for defect passivation to improve efficiency and stability. However, the use of this compound for this purpose has not been reported in the available scientific literature.

Research on Derivatives and Analogues of 2 Bromo 2,2 Difluoroethylamine

Synthesis and Characterization of Novel Difluoroethylamine Derivatives

The synthesis of derivatives from 2-bromo-2,2-difluoroethylamine often leverages the reactivity of the amine group and the carbon-bromine bond. A foundational aspect of this research is the synthesis of the parent compound itself, this compound hydrochloride. One documented method involves a multi-step process starting from ethyl bromodifluoroacetate. This precursor is first treated with ammonia (B1221849) gas in ether to form 2-bromo-2,2-difluoroacetamide (B1273100). Subsequent reduction of the acetamide (B32628) with sodium borohydride (B1222165) and boron trifluoride etherate in tetrahydrofuran (B95107) yields the desired this compound. The final product is isolated as a white solid hydrochloride salt after treatment with hydrochloric acid gas. google.com

The general synthetic approach to produce various 2,2-difluoroethylamine (B1345623) derivatives involves the alkylation of amines with 2,2-difluoro-1-haloethanes. google.com This suggests that this compound can serve as a building block where the amine functionality is already incorporated.

While specific examples of a wide range of novel derivatives stemming directly from this compound are not extensively detailed in the provided research, analogous synthetic strategies for other amine derivatives can be inferred. For instance, the synthesis of novel amine derivatives often involves reactions such as N-alkylation, acylation, and condensation with various electrophiles. The characterization of such new compounds is crucial to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

Elemental Analysis: Determines the elemental composition of the compound.

A summary of the synthesis of the parent compound is presented in the table below.

| Starting Material | Reagents | Intermediate | Final Product |

| Ethyl bromodifluoroacetate | 1. Ammonia in ether2. Sodium borohydride, Boron trifluoride etherate3. Hydrochloric acid gas | 2-bromo-2,2-difluoroacetamide | This compound hydrochloride google.com |

Comparative Studies with Trifluoroethylamine Analogues in Biological and Chemical Contexts

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Comparative studies between difluoroethylamine and trifluoroethylamine analogues are therefore of considerable interest. The trifluoroethylamine moiety has been recognized as an effective peptide bond replacement, which is attributed to its tetrahedral stereochemistry in contrast to the planar nature of a peptide bond. This structural difference, along with increased metabolic stability and lower basicity, makes trifluoroethylamines valuable in medicinal chemistry. researchgate.net

While direct comparative studies focusing specifically on derivatives of this compound versus trifluoroethylamine analogues are not detailed in the available literature, the underlying principles of fluorine's effect on molecular properties provide a basis for anticipated differences. The replacement of a hydrogen atom with a fluorine atom can influence factors such as:

Metabolic Stability: The C-F bond is stronger than the C-H bond, often leading to increased resistance to metabolic degradation.

Binding Affinity: The electronegativity and size of fluorine can alter the electronic distribution and conformation of a molecule, thereby affecting its interaction with biological targets.

For example, the development of chiral α-trifluoromethylated amines from trifluoromethylated imines highlights the importance of the trifluoromethyl group in achieving high enantioselectivity in certain reactions. researchgate.net Similar stereoselective transformations involving difluoroethylamine derivatives would be a valuable area of comparative research.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations of Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in the rational design of new molecules with desired biological activities and physicochemical properties. For derivatives of this compound, these studies would aim to understand how modifications to the chemical structure impact their function and characteristics.

Substitution at the amine group: Introducing different alkyl or aryl groups at the nitrogen atom can affect basicity, steric hindrance, and interaction with biological targets.

Displacement of the bromine atom: The bromine can be replaced by various nucleophiles to introduce a wide range of functional groups, thereby altering the molecule's polarity, reactivity, and potential for hydrogen bonding.

The table below outlines hypothetical modifications and their potential impact on the properties of this compound derivatives, based on general chemical principles.

| Modification | Potential Impact on Properties |

| N-Alkylation | Altered basicity and lipophilicity |

| N-Acylation | Introduction of a hydrogen bond acceptor, reduced basicity |

| Substitution of Bromine | Introduction of diverse functional groups, affecting polarity and reactivity |

Quantitative structure-activity relationship (QSAR) models, often employing machine learning algorithms, are powerful tools in modern drug discovery. frontiersin.org Such computational approaches could be applied to a library of this compound derivatives to predict their biological activity and guide the synthesis of more potent and selective compounds.

Future Research Directions and Unexplored Avenues for 2 Bromo 2,2 Difluoroethylamine

Development of More Sustainable and Green Synthetic Routes

The imperative for environmentally benign chemical processes necessitates the development of sustainable and green synthetic routes for 2-bromo-2,2-difluoroethylamine and its derivatives. Current research trends in green fluorine chemistry offer several promising avenues.

One key area of focus is the adoption of flow chemistry . Flow microreactor systems provide enhanced control over reaction parameters, enabling safer handling of hazardous reagents and intermediates often involved in fluorination reactions. vapourtec.comnih.gov This technology can lead to higher yields and selectivities while minimizing waste. nih.gov Continuous flow strategies are also being developed to utilize fluorinated greenhouse gases as feedstocks, offering a pathway to valorize these potent environmental pollutants. researchgate.net

Another promising approach is the exploration of mechanochemical synthesis . This solvent-free method, which relies on mechanical grinding to initiate reactions, aligns with the principles of green chemistry by reducing solvent waste and energy consumption. mdpi.com The application of mechanochemistry to the synthesis of fluorinated imines has demonstrated good-to-excellent yields in short reaction times, suggesting its potential for the synthesis of this compound precursors or derivatives. mdpi.com

Furthermore, the development of metal-free fluorination strategies presents a significant step towards sustainability. rsc.org Utilizing safe and stable fluorine sources like Selectfluor in one-pot processes can eliminate the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product. rsc.org Research into greener alternatives for deoxyfluorination reagents, such as those derived from sulfur hexafluoride (SF6), the most potent greenhouse gas, is also a critical area of investigation. acs.orgnih.gov

Finally, biocatalysis offers a largely unexplored but potentially powerful approach. The use of enzymes for the synthesis of fluorinated compounds is an emerging field that could lead to highly selective and environmentally friendly production methods for this compound.

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Improved safety, higher yields, scalability, use of gaseous reagents. vapourtec.comnih.govnih.govresearchgate.net |

| Mechanochemistry | Solvent-free, reduced energy consumption, rapid reaction times. mdpi.com |

| Metal-Free Catalysis | Avoids toxic heavy metals, simplified purification. rsc.org |

| Alternative Reagents | Utilization of greenhouse gases (e.g., SF6) as feedstock. acs.orgnih.gov |

Exploration of Novel Catalytic Approaches for Derivatization

The bromine atom and the difluoromethyl group in this compound offer two distinct handles for chemical modification. Future research should focus on developing novel catalytic methods to selectively functionalize these sites, thereby expanding the synthetic utility of this building block.

Visible light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govuliege.be This methodology could be applied to the derivatization of this compound, for instance, in the intramolecular C-H difluoroacetamidation of arenes to synthesize biologically relevant 3,3-difluoro-2-oxindoles. kuleuven.be The use of iridium-based photocatalysts has shown promise in the difluoroalkylation of various organic substrates. nih.govuliege.be

Cross-coupling reactions represent another fertile ground for research. While palladium-catalyzed cross-coupling reactions are well-established for the formation of C-C bonds, their application to fluorinated compounds, particularly the activation of C-F bonds, is an active area of research. wikipedia.orgmdpi.comlibretexts.org Copper-catalyzed cross-coupling reactions have also shown utility in the arylation of bromo-difluoro-acetamides, suggesting their potential for derivatizing the bromine-bearing carbon of this compound. mdpi.comnih.gov The development of catalysts that can selectively activate the C-Br bond in the presence of the C-F bonds would be a significant advancement.